
3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
説明
3-(2-Bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group and a pyridinyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions One common method starts with the bromination of a phenyl precursor, followed by the formation of the pyrazole ring through cyclization reactions
Bromination: The phenyl precursor is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Cyclization: The brominated phenyl compound undergoes cyclization with hydrazine derivatives to form the pyrazole ring.
Formylation: The pyrazole compound is then subjected to Vilsmeier-Haack formylation using DMF and POCl3 to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and cyclization steps, and efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide or thiols in polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Chemistry:
Ligand Design: Used in the design of ligands for coordination chemistry and catalysis.
Material Science:
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as a pharmacophore in the development of anti-inflammatory, anti-cancer, and antimicrobial agents.
Biological Probes: Used as a molecular probe in biological studies to investigate enzyme interactions and cellular pathways.
Industry:
Chemical Sensors: Employed in the development of chemical sensors due to its ability to interact with various analytes.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenyl and pyridinyl groups facilitate binding to hydrophobic pockets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity.
類似化合物との比較
- 3-(2-Chlorophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
- 3-(2-Fluorophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
- 3-(2-Methylphenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
Comparison:
- Uniqueness: The presence of the bromine atom in 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde provides unique reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. Bromine’s larger atomic size and higher polarizability can enhance interactions with biological targets and improve the compound’s efficacy in certain applications.
- Reactivity: Bromine-substituted compounds generally exhibit higher reactivity in nucleophilic substitution reactions compared to their chloro and fluoro counterparts, making them versatile intermediates in organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
3-(2-bromophenyl)-1-pyridin-4-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O/c16-14-4-2-1-3-13(14)15-11(10-20)9-19(18-15)12-5-7-17-8-6-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOFXHKSKXBZIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2C=O)C3=CC=NC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B1371038.png)

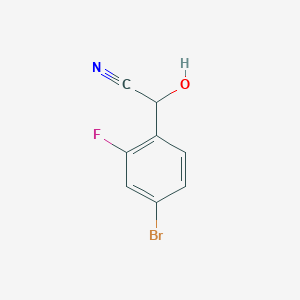
![2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B1371043.png)
![[(3-Cyano-benzyl)-methyl-amino]-acetic acid](/img/structure/B1371045.png)
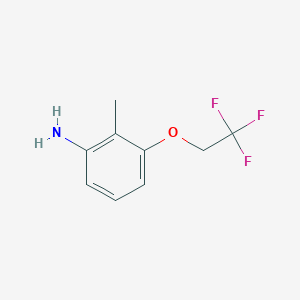

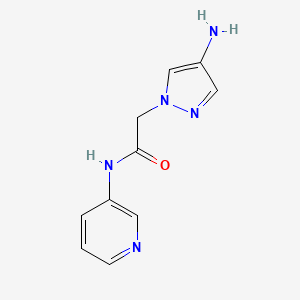
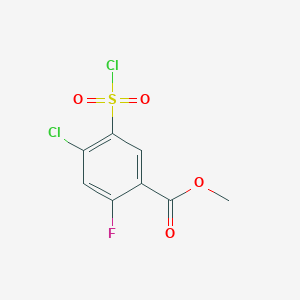
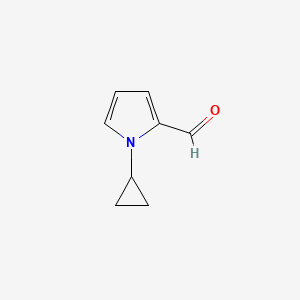
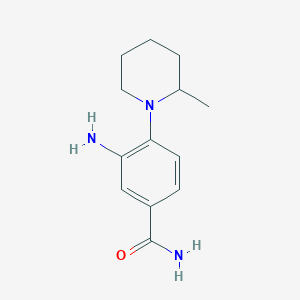
![Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1371054.png)
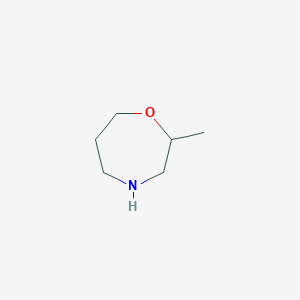
![2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371059.png)
